

Quantitative Biological Activity Profile of PF-AKT400

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Compound Focus: PF-AKT400

Cat. No.: S548344

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The table below summarizes the key quantitative data for **PF-AKT400**:

Category	Parameter	Value	Details / Context
Potency & Selectivity	PKB α (Akt1) IC ₅₀	0.5 nM	Primary target [1] [2] [3]
	PKA Selectivity	900-fold	IC ₅₀ of 450 nM for PKA [1] [2] [3]
Cellular Activity	p-GSK-3 α IC ₅₀	310 nM	U87 cells [2]
	p-S6 Reduction IC ₅₀	110 nM	[2]
	Akt Hyperphosphorylation EC ₅₀	216 nM	[2]
In Vivo Efficacy (Mouse Xenograft)	PC3 Prostate Carcinoma TGI	75%	100 mg/kg, b.i.d., 10 days [2]
	Colo205 Colorectal Carcinoma TGI	60%	150 mg/kg, b.i.d., 10 days [2]

Category	Parameter	Value	Details / Context
	PC3 (with Rapamycin) TGI	98%	PF-AKT400 (75 mg/kg b.i.d.) + Rapamycin (10 mg/kg i.p.) [2]

Experimental Protocols for Key Assays

Here are the methodologies for critical experiments used to characterize **PF-AKT400**.

In Vitro Kinase Assay (IMAP Type)

This protocol is used for determining IC₅₀ values against purified Akt kinase [2].

- **Principle:** A fluorescence polarization (FP) assay that detects phosphorylation of a peptide substrate.
- **Procedure:**
 - **Compound Dilution:** Dilute **PF-AKT400** in DMSO and mix with reaction buffer (10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.01% Triton-X100, 1 mM DTT).
 - **Reaction Setup:** Combine the compound/buffer mixture with a solution containing ATP (4 μM) and a fluorescent-labeled Crosstide peptide (40 nM, Tamara-labeled GRPRTSSFAEG).
 - **Kinase Addition:** Initiate the reaction by adding the Akt1 enzyme (lacking the PH domain, pre-phosphorylated at Thr308).
 - **Incubation & Detection:** Incubate the reaction for 90 minutes. Stop the reaction by adding IMAP binding beads. The binding of the phosphorylated peptide to the beads increases its molecular size, changing the FP value, which is measured (Ex: 544 nm, Em: 615 nm).

In Vivo Efficacy and PK/PD Study

This protocol describes how antitumor efficacy and pharmacodynamic (PD) responses are measured [2].

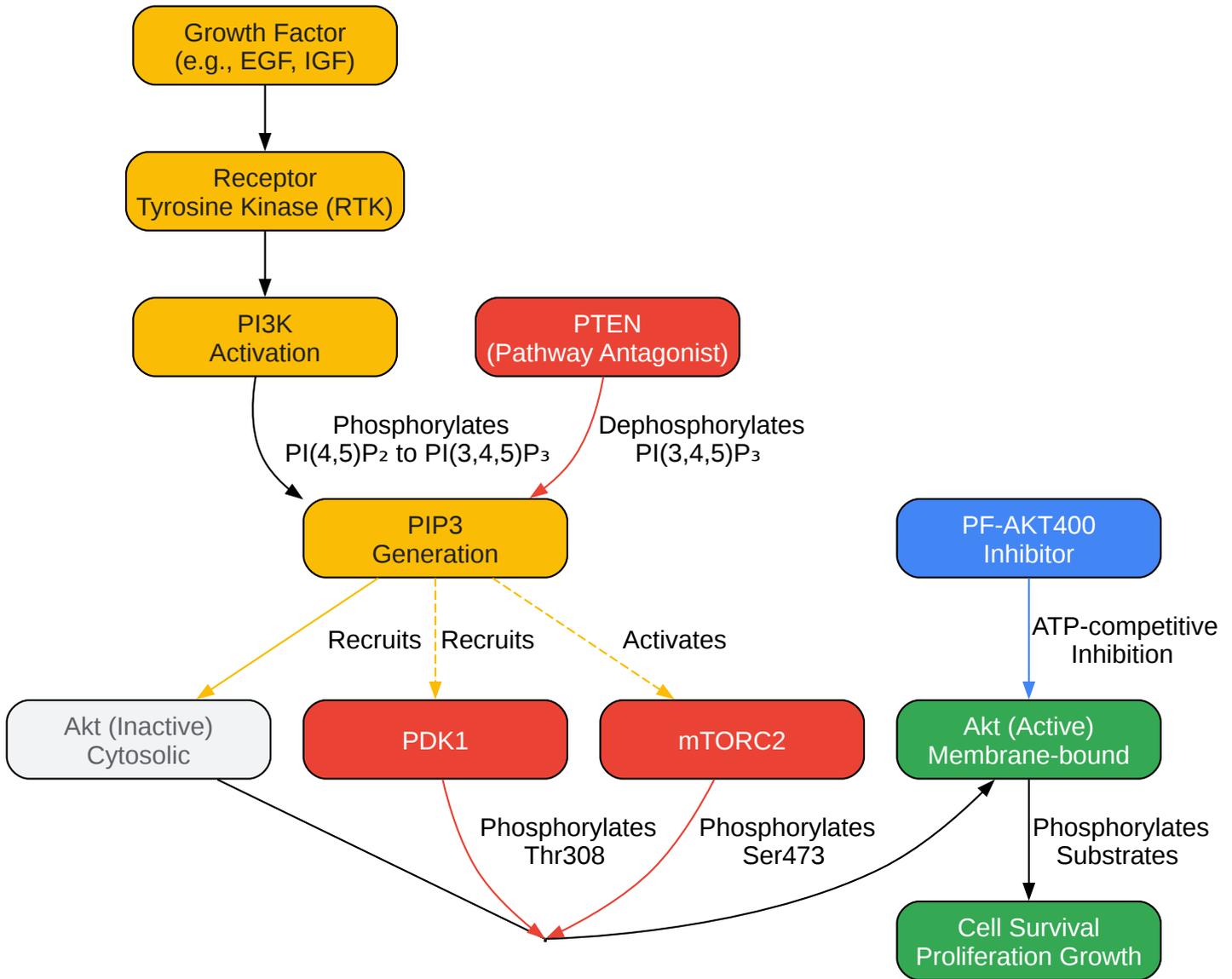
- **Animal Model:** Male SCID/Beige mice bearing subcutaneous PC3 prostate carcinoma xenografts.
- **Dosing:** Once tumors reach approximately 300 mm³, administer **PF-AKT400** formulated in 0.5% methylcellulose vehicle orally.
- **Sample Collection:** Collect plasma and tumor samples from three mice per dose group at various time points after administration.
- **PD Analysis:** Prepare detergent-soluble lysates from tumors. Analyze the levels of phosphorylated S6 (a downstream marker of pathway inhibition) and phosphorylated Akt (a marker of pathway

feedback) by immunoblotting.

- **PK Analysis:** Measure plasma drug concentrations over time to establish a pharmacokinetic (PK) profile and model the relationship with the PD response.

The PI3K/AKT Signaling Pathway and **PF-AKT400's** Role

The following diagram illustrates the signaling pathway that **PF-AKT400** inhibits, highlighting its specific target.



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PF-AKT400 is an ATP-competitive inhibitor that directly blocks the activation and function of Akt, a central kinase in the pro-survival PI3K/AKT signaling pathway [1] [4] [5].

Therapeutic Context and Significance

- **Cancer Relevance:** The PI3K/AKT pathway is one of the most frequently dysregulated pathways in human cancers, promoting cell survival, proliferation, and metabolism [4] [5]. Its hyperactivation is linked to therapy resistance, making it a prime target for inhibitors like **PF-AKT400** [6].
- **Combination Potential:** The **98% tumor growth inhibition** observed in a PC3 xenograft model when **PF-AKT400** was combined with Rapamycin suggests that co-targeting Akt and mTOR can produce synergistic effects, providing a strong rationale for combination therapy strategies in cancer treatment [2].

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